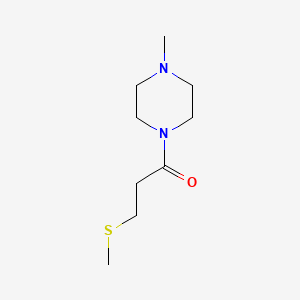

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one

Descripción

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one (IUPAC name: 2-methyl-1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one) is a small organic molecule with the molecular formula C₁₀H₂₀N₂OS and a molecular weight of 216.34 g/mol . Its structure features a ketone group linked to a 4-methylpiperazine ring and a methylsulfanyl (SCH₃) substituent. The SMILES notation is CC(CSC)C(=O)N1CCN(CC1)C, and the InChIKey is IIUWPGZIQGBIOW-UHFFFAOYSA-N . The methylsulfanyl group contributes to its lipophilic character, while the 4-methylpiperazine moiety may enhance solubility in polar solvents.

Propiedades

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-10-4-6-11(7-5-10)9(12)3-8-13-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSRXJWHSAWUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090832-62-4 | |

| Record name | 1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 4-methylpiperazine with a suitable aldehyde or ketone to form an intermediate compound.

Thioether Formation: The intermediate compound is then reacted with a thiol compound under appropriate conditions to introduce the methylsulfanyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Análisis De Reacciones Químicas

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may possess properties suitable for treating various conditions, including:

- Antidepressant Activity : Studies have shown that derivatives of piperazine compounds can exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

- Anti-cancer Properties : Some research suggests that similar compounds may inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, analogs have been developed to inhibit HER2+ breast cancer cells .

Neuropharmacology

The piperazine moiety is well-known for its psychoactive properties. Compounds containing this structure are often explored for their potential in treating neurological disorders, including:

- Anxiolytic Effects : Research has indicated that piperazine derivatives can reduce anxiety-like behaviors in animal models, making them candidates for further exploration in anxiety treatment .

- Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive function by modulating cholinergic and dopaminergic systems.

Synthetic Chemistry

The compound serves as a building block in synthetic organic chemistry, allowing chemists to create more complex molecules through various reactions such as:

- Cross-Coupling Reactions : Utilizing the piperazine ring for further functionalization can lead to the synthesis of new pharmacologically active compounds.

- Molecular Probes : It can be used as a precursor in the development of molecular probes for biological imaging or drug delivery systems.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects : The target compound’s methylsulfanyl group distinguishes it from analogues with aromatic (e.g., biphenylyl in ) or hydroxyl groups (), balancing lipophilicity and solubility.

- Conformational Flexibility : Piperazine rings in analogues like adopt chair conformations, suggesting similar behavior in the target compound, which may influence binding to biological targets.

- Electronic Properties: Compounds with conjugated systems (e.g., propenone in ) exhibit enhanced delocalization, unlike the saturated propanone chain in the target.

Actividad Biológica

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula for 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one is with a molecular weight of approximately 218.34 g/mol. The compound features a piperazine ring, which is known to enhance bioactivity and solubility in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NAMPT : Research indicates that compounds similar in structure inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. This inhibition may have implications in cancer therapy and metabolic disorders .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one on several cancer cell lines, including breast and lung cancer. The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the intrinsic pathway, as evidenced by increased caspase activity.

Case Study 2: Inflammation Models

In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls, suggesting a protective effect against tissue damage.

Q & A

Q. What are the key considerations for synthesizing 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols with catalysts such as Pd₂(dba)₃ and ligands like BINAP in toluene under inert atmospheres (e.g., nitrogen). For example, coupling reactions may require precise stoichiometric ratios to avoid side products. Optimization strategies include:

- Catalyst Screening : Testing palladium complexes (e.g., Pd₂(dba)₃) for efficiency in cross-coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, toluene) are preferred for intermediates to enhance solubility and reaction rates .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity, as seen in analogous syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns, as demonstrated in related piperazine derivatives .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify methylpiperazine and methylsulfanyl moieties. For example, methyl groups on piperazine appear as singlets at δ ~2.3–2.5 ppm .

- HPLC : Employ reverse-phase methods (C18 columns, acetonitrile/water gradients) to assess purity >95% .

Q. What crystallographic techniques are suitable for resolving its solid-state structure?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software (e.g., SHELXL) for refinement, ensuring hydrogen atoms are placed at neutron distances for accurate electron density maps .

- Intermolecular Interaction Analysis : Tools like Mercury or PIXEL (CLP package) quantify hydrogen bonds, π-π stacking, and van der Waals contributions, critical for understanding packing motifs .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s physicochemical properties and biological activity?

Intermolecular forces (e.g., C–H···O, S···π) dictate solubility, stability, and receptor binding. For instance:

- Hydrogen Bonds : Methylpiperazine’s N–H groups form strong interactions with water, enhancing solubility .

- Hydrophobic Effects : Methylsulfanyl groups contribute to lipophilicity, affecting membrane permeability (logP calculations via ChemAxon recommended) .

- Crystal Engineering : As shown in analogous triazole derivatives, non-covalent interactions (e.g., 35% dispersive, 28% electrostatic contributions) can be dissected using PIXEL energy partitioning .

Q. What computational methods are effective in predicting structure-activity relationships (SAR) for this compound?

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using GROMACS, focusing on piperazine’s conformational flexibility .

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptor count to correlate with cytotoxicity data .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved?

- Apoptosis Assays : For antileukemic activity, validate caspase-3 activation via flow cytometry (e.g., HL-60/K562 cells) and cross-check with Western blotting .

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP3A4 inhibition assays) to explain discrepancies between cellular and animal models .

- Dose-Response Curves : Use Hill slopes to identify cooperative binding effects, as seen in pyrazoline derivatives with similar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.